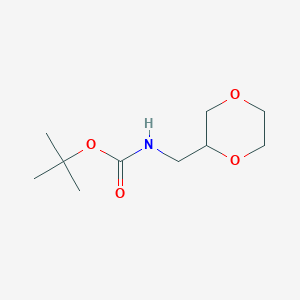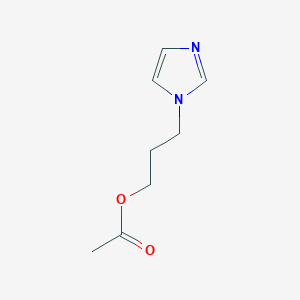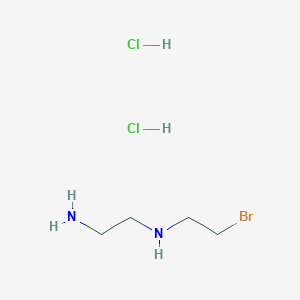
N1-(2-Bromoethyl)ethane-1,2-diamine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(2-Bromoethyl)ethane-1,2-diamine dihydrochloride is a chemical compound with the molecular formula C4H13BrCl2N2 and a molecular weight of 239.97 g/mol . It is commonly used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N1-(2-Bromoethyl)ethane-1,2-diamine dihydrochloride typically involves the reaction of ethylenediamine with 2-bromoethanol in the presence of hydrochloric acid. The reaction proceeds as follows: [ \text{C2H4(NH2)2} + \text{BrCH2CH2OH} \rightarrow \text{C4H13BrCl2N2} ]
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions under controlled conditions to ensure high yield and purity. The process includes the use of high-purity reagents and advanced purification techniques to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions: N1-(2-Bromoethyl)ethane-1,2-diamine dihydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions or amines.
Oxidation Reactions: The compound can be oxidized to form corresponding amine oxides.
Reduction Reactions: Reduction can lead to the formation of ethylenediamine derivatives.
Common Reagents and Conditions:
Substitution Reactions: Typically carried out in the presence of a base such as sodium hydroxide.
Oxidation Reactions: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction Reactions: Reducing agents such as lithium aluminum hydride are used.
Major Products Formed:
Substitution Reactions: Products include substituted ethylenediamine derivatives.
Oxidation Reactions: Products include amine oxides.
Reduction Reactions: Products include reduced ethylenediamine derivatives.
Applications De Recherche Scientifique
N1-(2-Bromoethyl)ethane-1,2-diamine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N1-(2-Bromoethyl)ethane-1,2-diamine dihydrochloride involves its interaction with nucleophiles, leading to the formation of substituted products. The bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom and form new bonds. This mechanism is crucial in various synthetic applications and research studies.
Comparaison Avec Des Composés Similaires
N-(1-Naphthyl)ethylenediamine dihydrochloride: Used in the quantitative analysis of nitrate and nitrite in water samples.
N-(2-Bromoethyl)ethane-1,2-diamine Dihydrobromide: Similar in structure but differs in the counterion (bromide instead of chloride).
Uniqueness: N1-(2-Bromoethyl)ethane-1,2-diamine dihydrochloride is unique due to its specific reactivity and applications in various fields. Its ability to undergo substitution, oxidation, and reduction reactions makes it a versatile compound in chemical synthesis and research.
Propriétés
Formule moléculaire |
C4H13BrCl2N2 |
|---|---|
Poids moléculaire |
239.97 g/mol |
Nom IUPAC |
N'-(2-bromoethyl)ethane-1,2-diamine;dihydrochloride |
InChI |
InChI=1S/C4H11BrN2.2ClH/c5-1-3-7-4-2-6;;/h7H,1-4,6H2;2*1H |
Clé InChI |
GUOSYTRMEUAGRU-UHFFFAOYSA-N |
SMILES canonique |
C(CNCCBr)N.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 2-[4-[[(5R)-3-[4-[(Z)-N'-methoxycarbonylcarbamimidoyl]phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]piperazin-1-yl]acetate](/img/structure/B12831042.png)
![[(2S,4R,5S)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,4R,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl] (1R,4S,5R,9S,10R,13S)-13-[(2S,4R,5R)-5-hydroxy-6-(hydroxymethyl)-3,4-bis[[(2S,4R,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate](/img/structure/B12831056.png)
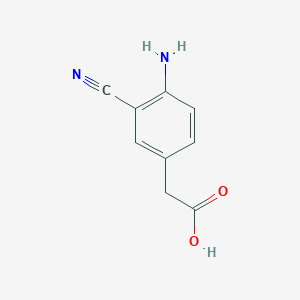
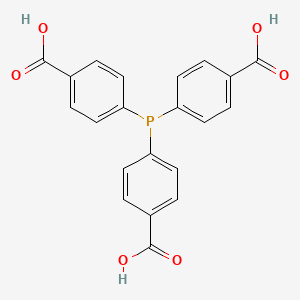



![rel-(1R,5S)-3-benzyl-3-azabicyclo[3.3.1]nonan-9-amine](/img/structure/B12831095.png)
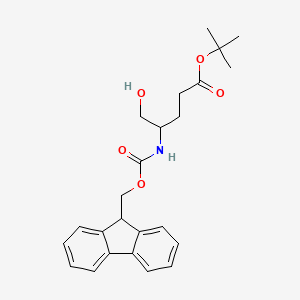
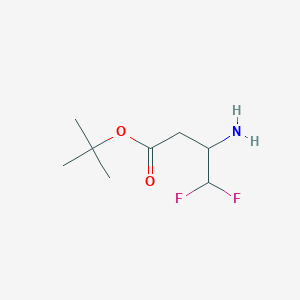
![2-[2-Dimethylaminoethoxy-(4-fluorophenyl)phosphoryl]oxy-n,n-dimethylethanamine](/img/structure/B12831106.png)
